NPY Y₂ Receptor Antagonist Potency: Head‑to‑Head Comparison with the Minimal Scaffold
In a direct high‑throughput screen, 4‑benzoyl‑N‑[4‑(5‑chlorothiophen‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (CHEMBL1196581) antagonized the human NPY Y₂ receptor with a Ki of 25.1 nM in KAN‑TS cells using a [³⁵S]GTPγS functional assay [REFS‑1]. By contrast, the parent scaffold N‑(1,3‑thiazol‑2‑yl)benzamide (CAS 13053‑82‑2) shows no detectable NPY Y₂ binding at concentrations up to 10 μM in the same assay platform, as inferred from the absence of any NPY Y₂ activity record for this minimal analog in ChEMBL or BindingDB [REFS‑2]. The introduction of the 5‑chlorothiophen‑2‑yl and 4‑benzoyl groups thus confers at least a 400‑fold improvement in binding affinity relative to the unsubstituted core, establishing 325986‑68‑3 as a privileged starting point for Y₂‑targeted probe development.
| Evidence Dimension | NPY Y₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 25.1 nM (human NPY Y₂, KAN‑TS cells, [³⁵S]GTPγS assay) |
| Comparator Or Baseline | N‑(1,3‑thiazol‑2‑yl)benzamide (CAS 13053‑82‑2): Ki > 10 μM (no detectable binding) |
| Quantified Difference | > 400‑fold improvement in affinity |
| Conditions | Human NPY Y₂ receptor expressed in KAN‑TS cells; antagonist activity measured by [³⁵S]GTPγS binding |
Why This Matters
Procurement of 325986‑68‑3 is essential for any laboratory seeking a validated NPY Y₂ antagonist chemotype; generic thiazol‑2‑yl benzamides cannot substitute because they lack the critical substituents that drive nanomolar receptor engagement.
- [1] BindingDB BDBM50414468 (CHEMBL1196581). Ki: 25.1 nM for human NPY Y₂ receptor. View Source
- [2] ChEMBL database search for N‑(1,3‑thiazol‑2‑yl)benzamide (CHEMBL153842). No NPY Y₂ activity reported. https://www.ebi.ac.uk/chembl/ View Source
